N-(1,3-benzoxazol-6-yl)thiourea
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Overview
Description
N-(1,3-benzoxazol-6-yl)thiourea is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential
Preparation Methods
The synthesis of N-(1,3-benzoxazol-6-yl)thiourea typically involves the reaction of 2-aminophenol with isothiocyanates under specific reaction conditions. One common method involves the use of 2-aminophenol and an isothiocyanate in the presence of a suitable solvent such as toluene, with the reaction being catalyzed by a metal catalyst like FeCl3 at elevated temperatures . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
N-(1,3-benzoxazol-6-yl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
N-(1,3-benzoxazol-6-yl)thiourea has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its potential antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . Additionally, it has applications in the industrial sector, particularly in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-benzoxazol-6-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
N-(1,3-benzoxazol-6-yl)thiourea can be compared with other benzoxazole derivatives and thiourea compounds. Similar compounds include benzoxazole itself, as well as other benzoxazole derivatives with different substituents. Compared to these compounds, this compound is unique due to the presence of both the benzoxazole and thiourea moieties, which contribute to its distinct chemical and biological properties . Other similar compounds include N-(1,3-benzothiazol-2-yl)thiourea and N-(1,3-benzoxazol-2-yl)thiourea, which share structural similarities but differ in their specific substituents and resulting properties .
Properties
IUPAC Name |
1,3-benzoxazol-6-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8(13)11-5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H3,9,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLGXZBWUOJHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)OC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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